molecular formula C24H40O12 B14453455 1,5,9,13,17,21,25,29-Octaoxacyclodotriacontane-2,12,18,28-tetrone CAS No. 73430-34-9

1,5,9,13,17,21,25,29-Octaoxacyclodotriacontane-2,12,18,28-tetrone

Cat. No.: B14453455
CAS No.: 73430-34-9
M. Wt: 520.6 g/mol
InChI Key: NYUBLVSWJBSASE-UHFFFAOYSA-N
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Description

1,5,9,13,17,21,25,29-Octaoxacyclodotriacontane-2,12,18,28-tetrone is a complex organic compound with the molecular formula C24H40O12. It is characterized by its unique structure, which includes multiple ether and ketone functional groups. This compound is known for its high boiling point of 822.4°C at 760 mmHg and a density of 1.08 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,9,13,17,21,25,29-Octaoxacyclodotriacontane-2,12,18,28-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of linear polyether precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the cyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is essential to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

1,5,9,13,17,21,25,29-Octaoxacyclodotriacontane-2,12,18,28-tetrone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The ether groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,5,9,13,17,21,25,29-Octaoxacyclodotriacontane-2,12,18,28-tetrone has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism by which 1,5,9,13,17,21,25,29-Octaoxacyclodotriacontane-2,12,18,28-tetrone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple ether and ketone groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,5,9,13,17,21,25,29-Octaoxa-cyclodotriacontane-4,10,20,26-tetraone
  • 1,5,9,13,17,21,25,29-Octaoxa-cyclodotriacontane-2,12,18,28-tetraone

Uniqueness

1,5,9,13,17,21,25,29-Octaoxacyclodotriacontane-2,12,18,28-tetrone is unique due to its specific arrangement of ether and ketone groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

73430-34-9

Molecular Formula

C24H40O12

Molecular Weight

520.6 g/mol

IUPAC Name

1,5,9,13,17,21,25,29-octaoxacyclodotriacontane-2,12,18,28-tetrone

InChI

InChI=1S/C24H40O12/c25-21-5-17-29-9-1-10-30-18-6-22(26)34-14-4-16-36-24(28)8-20-32-12-2-11-31-19-7-23(27)35-15-3-13-33-21/h1-20H2

InChI Key

NYUBLVSWJBSASE-UHFFFAOYSA-N

Canonical SMILES

C1COCCC(=O)OCCCOC(=O)CCOCCCOCCC(=O)OCCCOC(=O)CCOC1

Origin of Product

United States

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